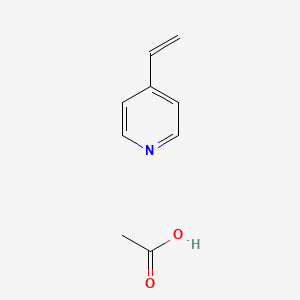
N-Butanoyl-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butanoyl-3-oxobutanamide is an organic compound with the molecular formula C8H15NO2. It is a derivative of butanamide, featuring a butanoyl group and a 3-oxo substituent. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Butanoyl-3-oxobutanamide can be synthesized through the reaction of butanamide with diketene. The reaction typically involves the use of aniline derivatives and manganese(III) acetate as catalysts . The reaction conditions often include refluxing in acetic acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also involve purification steps such as recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butanoyl-3-oxobutanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the 3-oxo group to a hydroxyl group, forming corresponding alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the 3-oxo position, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Manganese(III) acetate in acetic acid at reflux temperature.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution at the 3-oxo position.
Major Products Formed
Oxidation: Naphtho[2,1-b]furan and lactam derivatives.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted this compound derivatives.
Applications De Recherche Scientifique
N-Butanoyl-3-oxobutanamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of N-Butanoyl-3-oxobutanamide involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it interferes with bacterial signaling molecules called autoinducers, thereby disrupting bacterial communication and biofilm formation . The compound may also interact with enzymes and receptors involved in various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-3-oxobutanamide: Similar structure but with a phenyl group instead of a butanoyl group.
N-Butyl-3-oxobutanamide: Similar structure but with a butyl group instead of a butanoyl group.
Uniqueness
N-Butanoyl-3-oxobutanamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a quorum sensing inhibitor and its potential therapeutic applications set it apart from other similar compounds.
Propriétés
Numéro CAS |
77656-05-4 |
|---|---|
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
N-butanoyl-3-oxobutanamide |
InChI |
InChI=1S/C8H13NO3/c1-3-4-7(11)9-8(12)5-6(2)10/h3-5H2,1-2H3,(H,9,11,12) |
Clé InChI |
NKCQQRICTGJTLH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetate](/img/structure/B14450130.png)
![1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14450143.png)
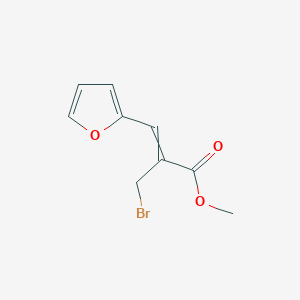
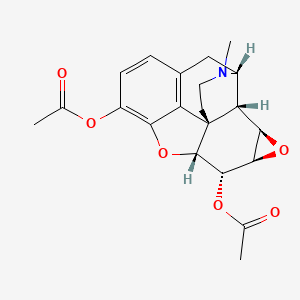
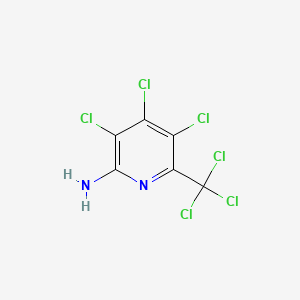
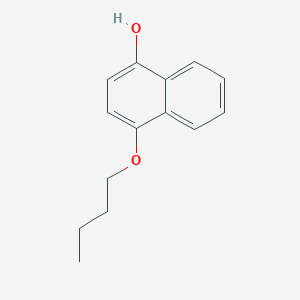
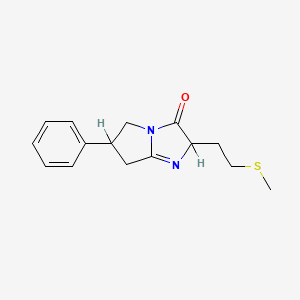
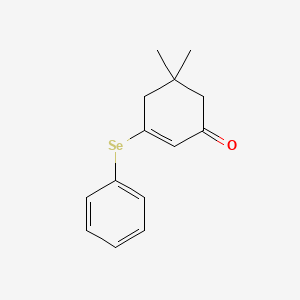
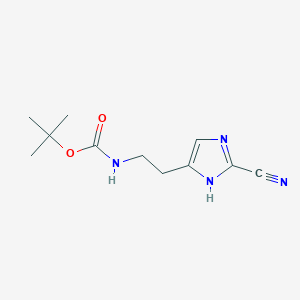
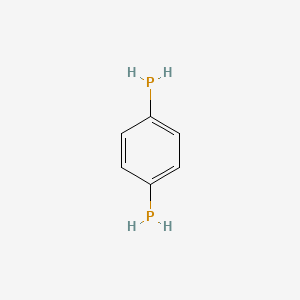
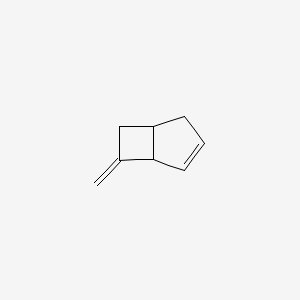

![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(2-hydroxyethylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450233.png)
